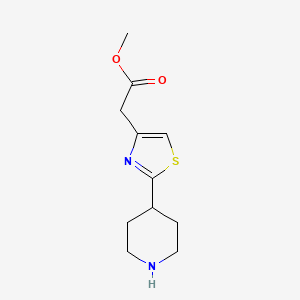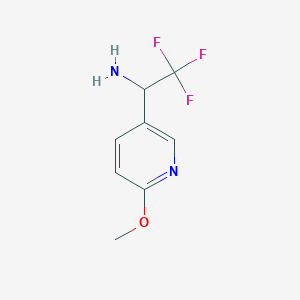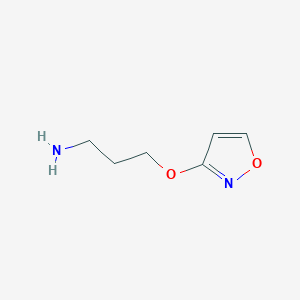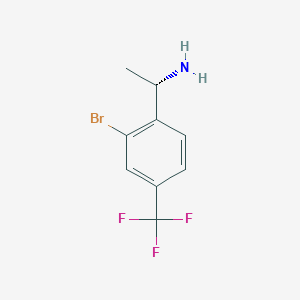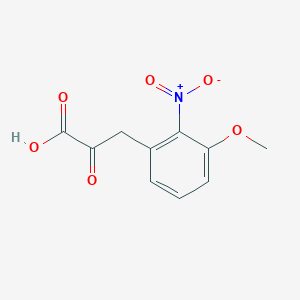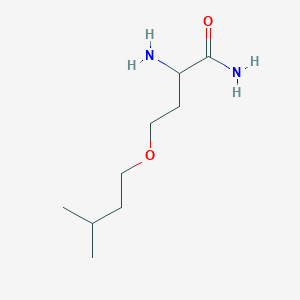
2-Amino-4-(isopentyloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(isopentyloxy)butanamide is an organic compound with the molecular formula C9H20N2O2 It is a derivative of butanamide, featuring an amino group at the second position and an isopentyloxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(isopentyloxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-hydroxybutanamide with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of enzyme catalysis. For example, 2-amido butyronitrile can be converted to this compound using an enzyme in a buffer solution system . This method is advantageous due to its lower environmental impact and cost-effectiveness.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(isopentyloxy)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(isopentyloxy)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(isopentyloxy)butanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(methoxy)butanamide
- 2-Amino-4-(ethoxy)butanamide
- 2-Amino-4-(propoxy)butanamide
Uniqueness
2-Amino-4-(isopentyloxy)butanamide is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H20N2O2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-amino-4-(3-methylbutoxy)butanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)3-5-13-6-4-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H2,11,12) |
Clave InChI |
BPJLSMLKKLSGPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


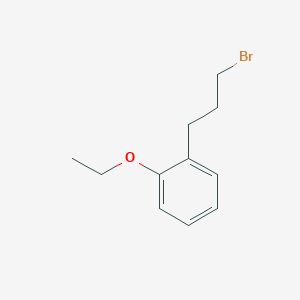
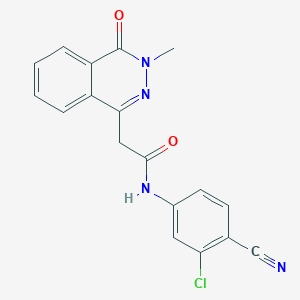
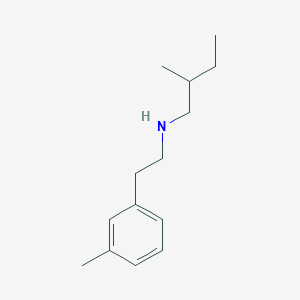
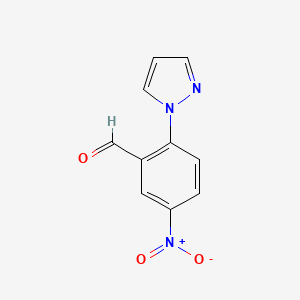
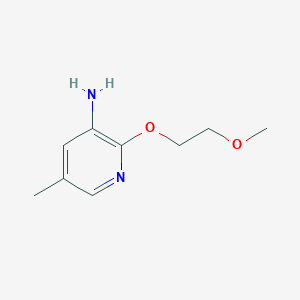
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
